Cas no 2172195-60-5 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid)

4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The compound’s structure includes a cyclohexyl backbone with a methyl substituent, enhancing steric control during coupling reactions. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The carboxylic acid terminus allows for further conjugation or elongation in solid-phase peptide synthesis. This derivative is particularly useful for introducing sterically constrained, non-natural amino acids into peptide sequences, improving stability and conformational control. Its design ensures compatibility with standard Fmoc-based protocols, making it a versatile intermediate in medicinal chemistry and bioconjugation applications.
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid structure
2172195-60-5 structure
商品名:4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid
CAS番号:2172195-60-5
MF:C28H34N2O5
メガワット:478.579967975616
CID:6023261
PubChem ID:165720476

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid
    • 2172195-60-5
    • EN300-1527939
    • 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
    • インチ: 1S/C28H34N2O5/c1-18(25(31)32)14-16-29-26(33)28(2)15-8-7-13-24(28)30-27(34)35-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23-24H,7-8,13-17H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: JPUQNLFEHBADIF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(C)CCCCC1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1527939-0.1g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1527939-10.0g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
10g
$14487.0 2023-06-05
Enamine
EN300-1527939-1000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
1000mg
$3368.0 2023-09-26
Enamine
EN300-1527939-10000mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
10000mg
$14487.0 2023-09-26
Enamine
EN300-1527939-100mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
100mg
$2963.0 2023-09-26
Enamine
EN300-1527939-0.25g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1527939-2500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
2500mg
$6602.0 2023-09-26
Enamine
EN300-1527939-2.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1527939-0.5g
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1527939-500mg
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylcyclohexyl]formamido}-2-methylbutanoic acid
2172195-60-5
500mg
$3233.0 2023-09-26

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid 関連文献

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acidに関する追加情報

Introduction to 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic Acid (CAS No. 2172195-60-5)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid, identified by its CAS number 2172195-60-5, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multiple functional groups and complex stereochemistry, contributes to its unique chemical and biological profile.

The molecular framework of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly employed in peptide synthesis due to its stability and protecting group properties. This feature suggests that the compound may have applications in the synthesis of peptide-based drugs or as an intermediate in the development of more complex pharmaceutical agents. Additionally, the presence of a methylcyclohexyl formamide moiety indicates potential interactions with biological targets that involve hydrogen bonding or other forms of molecular recognition.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid makes it a promising candidate for further investigation in this context. Specifically, the combination of the Fmoc group and the amino acid derivative suggests potential applications in the treatment of neurological disorders, where precise modulation of neurotransmitter systems is crucial. Furthermore, the compound's ability to interact with specific enzymes or receptors could make it useful in the development of targeted therapies for conditions such as cancer or inflammation.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. The unique features of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid, including its size and complexity, make it an attractive scaffold for medicinal chemists. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the biological activity of this compound and its derivatives. This approach has already led to the identification of several promising lead compounds that show efficacy in preclinical models.

The synthesis of 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework. These methods not only improve efficiency but also allow for greater flexibility in modifying the structure of the compound for optimization purposes.

In addition to its potential therapeutic applications, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid may also serve as a valuable tool in basic research. Its unique chemical properties make it suitable for studying enzyme mechanisms, protein-ligand interactions, and other fundamental biological processes. By using this compound as a probe, researchers can gain insights into how small molecules interact with their targets and how these interactions can be modulated to achieve desired effects.

The future prospects for 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid are bright, with ongoing research aimed at expanding its applications in drug discovery and therapeutic development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. As more data becomes available on the biological activity and pharmacokinetic properties of this compound, it will be possible to refine its design and develop novel derivatives with improved efficacy and safety profiles.

In conclusion, 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}-2-methylbutanoic acid (CAS No. 2172195-60-5) is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedicine. Its complex structure, combined with its diverse range of functional groups, makes it a valuable tool for drug discovery and basic research. As scientific understanding continues to evolve, this compound is poised to play an important role in the development of new therapies for various diseases.

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